Methyl(4-(trifluoromethyl)phenyl)carbamic chloride

Description

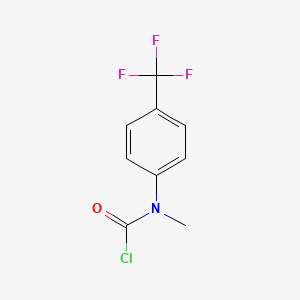

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is a carbamic acid derivative where the hydroxyl group of carbamic acid (NH2COOH) is replaced by a chloride. The compound features a methyl group attached to the nitrogen atom and a para-trifluoromethyl-substituted phenyl ring. This structure confers unique reactivity due to the electron-withdrawing trifluoromethyl (-CF3) group, which enhances the electrophilicity of the carbonyl carbon, making it reactive toward nucleophiles like amines or alcohols. Such carbamic chlorides are intermediates in synthesizing ureas, carbamates, or pharmaceuticals .

Properties

Molecular Formula |

C9H7ClF3NO |

|---|---|

Molecular Weight |

237.60 g/mol |

IUPAC Name |

N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride |

InChI |

InChI=1S/C9H7ClF3NO/c1-14(8(10)15)7-4-2-6(3-5-7)9(11,12)13/h2-5H,1H3 |

InChI Key |

GTIVZCWEXGXSGT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Carbamic Acid Derivatives

One prevalent method involves the chlorination of carbamic acids or their derivatives, particularly utilizing chlorinating agents such as phosgene or phosphorus oxychloride. The general approach is:

- Step 1: Synthesis of the corresponding carbamic acid derivative, typically from aniline derivatives bearing the trifluoromethyl group.

- Step 2: Chlorination of the carbamic acid or its derivatives to form the carbamoyl chloride.

Mechanism:

The process involves nucleophilic attack on the chlorinating agent, replacing the hydroxyl group with chlorine, resulting in the carbamoyl chloride.

Example:

A specific patent describes the reaction of 4-(trifluoromethyl)aniline with phosgene, leading to the formation of methyl(4-(trifluoromethyl)phenyl)carbamic chloride. The process typically proceeds under controlled conditions to prevent over-chlorination or side reactions.

Reaction of 4-(Trifluoromethyl)aniline with Phosgene

This method is considered the most direct and efficient, involving:

-

- 4-(Trifluoromethyl)aniline

- Phosgene or triphosgene as chlorinating agents

Procedure:

The aniline derivative is dissolved in an inert solvent such as dichloromethane or chloroform, cooled to 0–5°C, and then phosgene or triphosgene is added dropwise. The reaction proceeds with the formation of the carbamoyl chloride intermediate.-

- Temperature: 0–5°C to control reactivity

- Solvent: Dichloromethane or chloroform

- Duration: Several hours under stirring

Outcome:

The resulting this compound is isolated via filtration or distillation, depending on purity requirements.

Use of Isocyanates and Chlorinating Agents

Another advanced route involves the use of isocyanates derived from the trifluoromethylphenyl group:

- Step 1: Synthesis of 4-(trifluoromethyl)phenyl isocyanate, often via dehydration of carbamic acid derivatives or from precursor amines using phosgene derivatives.

- Step 2: Reaction with chlorinating agents such as thionyl chloride or oxalyl chloride to produce the carbamoyl chloride.

Advantages:

This method allows for selective formation of carbamoyl chlorides with high purity, especially suitable for complex molecules or when specific functional groups are present.

Preparation via Carbamic Fluorides and Isocyanates

Patent literature indicates that carbamic fluorides can be transformed into chlorides using chlorinating agents, providing an alternative pathway:

- Step 1: Synthesis of carbamic fluoride intermediates through reaction of isocyanates with hydrogen fluoride or related reagents.

- Step 2: Chlorination of carbamic fluoride to produce the target carbamoyl chloride.

This approach is advantageous in controlling reaction selectivity and minimizing side products.

Summary of Preparation Methods in Tabular Form

| Method | Reactants | Key Reagents | Conditions | Advantages | References |

|---|---|---|---|---|---|

| Direct chlorination of aniline derivatives | 4-(Trifluoromethyl)aniline + Phosgene | Phosgene or triphosgene | 0–5°C, inert solvent | High yield, straightforward | Patent EP2548859B1, Patent CN104557689B |

| Isocyanate route | 4-(Trifluoromethyl)phenyl isocyanate + Chlorinating agent | Thionyl chloride, oxalyl chloride | Room temperature, inert solvent | High selectivity | Patent EP0129214B1 |

| Carbamic fluoride conversion | Carbamic fluoride + Chlorinating agent | Thionyl chloride | Controlled temperature | Minimized side reactions | Patent EP0129214B1 |

Research Findings and Practical Considerations

Reaction Optimization:

Precise control of temperature and stoichiometry is essential to prevent over-chlorination or formation of side products such as ureas or biurets.Safety Measures:

Use of phosgene or hydrogen fluoride requires specialized equipment and safety protocols due to their toxicity and corrosiveness.Yield and Purity:

Typical yields range from 70% to 90%, with purification often achieved through recrystallization or chromatography.Environmental Impact: Use of phosgene and hydrogen fluoride necessitates proper waste management and emission controls.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the carbamic chloride group serves as a prime site for nucleophilic attack. Key reactions include:

a. Aminolysis

Reaction with primary or secondary amines produces substituted urea derivatives:

textMethyl(4-(trifluoromethyl)phenyl)carbamic chloride + R₂NH → Methyl(4-(trifluoromethyl)phenyl)urea-R₂ + HCl

-

Conditions : Conducted in dichloromethane (DCM) or ethyl acetate at 0–25°C with triethylamine (Et₃N) as a base .

b. Alcoholysis

Reaction with alcohols generates carbamate esters:

textThis compound + ROH → Methyl(4-(trifluoromethyl)phenyl)carbamate-OR + HCl

-

Conditions : Requires anhydrous solvents (e.g., tetrahydrofuran) and catalytic DMAP.

Coupling Reactions

The compound participates in cross-coupling reactions under transition-metal catalysis:

a. Suzuki-Miyaura Coupling

The trifluoromethylphenyl group acts as an aryl partner in palladium-catalyzed couplings with boronic acids:

textThis compound + ArB(OH)₂ → Biaryl derivatives

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Conditions : Heated to 80–100°C in toluene/water mixtures.

Hydrolysis Reactions

Controlled hydrolysis yields carbamic acid or urea derivatives:

a. Aqueous Hydrolysis

textThis compound + H₂O → Methyl(4-(trifluoromethyl)phenyl)carbamic acid + HCl

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as enzyme inhibition.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride involves its ability to react with nucleophiles, forming stable carbamate or urea derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Carbamic Chlorides vs. Sulfonyl Chlorides

- Reactivity : Carbamic chlorides (target compound) are more reactive toward amines than sulfonyl chlorides (e.g., 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride ), as the latter form stable sulfonamides, whereas carbamic chlorides generate ureas or carbamates.

- Applications : Sulfonyl chlorides are widely used in proteomics (e.g., modifying cysteine residues), while carbamic chlorides are more common in small-molecule drug synthesis.

Carbamic Chlorides vs. Ureas

Urea derivatives (e.g., compounds 11a–11o ) are typically synthesized from carbamic chlorides or isocyanates. The urea functional group (NHCONH) is less electrophilic than carbamic chloride, making ureas more stable but less reactive.

Research Implications

- Drug Design : The para-CF3 group enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitors or anti-inflammatory agents.

- Material Science : Carbamic chlorides with EWGs are precursors for polymers with tailored thermal stability.

Biological Activity

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is a compound of significant interest in both chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing better penetration through biological membranes. The compound can undergo nucleophilic substitution reactions, hydrolysis, and interact with various biological targets.

Key Properties:

- Molecular Formula: C₈H₈ClF₃N

- Molecular Weight: 207.60 g/mol

- Chemical Structure:

The primary mechanism of action involves the formation of stable carbamate or urea derivatives upon reaction with nucleophiles. These derivatives can covalently bond to active site residues in enzymes, leading to inhibition of their activity. The trifluoromethyl group contributes to the compound's enhanced biological activity by improving its ability to interact with target enzymes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated for its antifungal and antibacterial activities against various pathogens:

| Pathogen | Activity | EC50 (µg/mL) |

|---|---|---|

| Botrytis cinerea (cucumber) | Moderate antifungal | 6.72 |

| Rhizoctonia solani (blueberry) | Comparable to hymexazol | 5.21 |

| Xanthomonas oryzae | Lower antibacterial activity | >200 |

These results indicate that while the compound shows promise as an antifungal agent, its antibacterial efficacy is relatively lower compared to established agents.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for inhibiting certain kinases involved in cancer progression. For instance, it has shown activity against Raf kinase, which plays a crucial role in cell proliferation and survival pathways associated with cancer .

Case Studies and Research Findings

- Cancer Research : A study highlighted the anticancer potential of derivatives similar to this compound, demonstrating IC50 values against various cancer cell lines such as HCT116 and HePG2 . These studies suggest that modifications to the core structure can enhance biological activity.

- Pharmacokinetic Studies : Research into the pharmacokinetic properties of compounds with similar structures revealed that the incorporation of trifluoromethyl groups can significantly affect solubility and metabolic stability, impacting their therapeutic potential .

- Toxicological Assessments : Safety data sheets indicate that while the compound exhibits biological activity, it also necessitates careful evaluation regarding its toxicity profiles in aquatic environments .

Q & A

Q. What are the standard synthetic routes for Methyl(4-(trifluoromethyl)phenyl)carbamic chloride, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves introducing the carbonyl chloride group to a substituted phenylcarbamate precursor. For example, thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₄) can be used to convert carboxylic acids or esters to acyl chlorides . Optimization includes:

- Temperature control : Reactions are typically conducted at 0–25°C to avoid side reactions.

- Solvent selection : Anhydrous dichloromethane or 1,4-dioxane minimizes hydrolysis of the reactive chloride group .

- Purification : Precipitation using ether/hexane mixtures (1:3) is effective for isolating solid products .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS) : Monitor molecular ion peaks (e.g., m/z 236 [M+H]⁺ for related intermediates) .

- HPLC Retention Time : Use standardized conditions (e.g., 0.83 minutes under SQD-AA05) for reproducibility .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹⁹F and ¹H spectra to confirm trifluoromethyl and methyl group positions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this carbamic chloride in nucleophilic substitution reactions?

Methodological Answer: The -CF₃ group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or alcohols. To study this:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using stopped-flow techniques.

- Computational Modeling : Density Functional Theory (DFT) calculations can map charge distribution and transition states .

- Substituent Effects : Synthesize derivatives with varying substituents (e.g., -CH₃ vs. -CF₃) to isolate electronic contributions .

Q. What strategies resolve contradictions in spectroscopic data for this compound across different studies?

Methodological Answer:

- Cross-Validation : Use multiple techniques (e.g., FT-IR for carbonyl stretches, X-ray crystallography for absolute configuration) .

- Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃).

- Impurity Profiling : LCMS can detect trace byproducts (e.g., hydrolyzed carbamic acid) that distort spectral data .

Q. How can this compound be utilized in designing enzyme inhibitors or PROTACs (Proteolysis-Targeting Chimeras)?

Methodological Answer:

- Pharmacophore Design : The carbamic chloride acts as a reactive warhead for covalent binding to catalytic residues (e.g., serine hydrolases).

- Linker Integration : Couple with E3 ligase ligands (e.g., thalidomide analogs) via piperazine or polyethylene glycol (PEG) spacers .

- In Vitro Screening : Test inhibition kinetics using fluorogenic substrates and measure IC₅₀ values under physiological pH .

Analytical and Safety Considerations

Q. What are the critical handling protocols to prevent hydrolysis or degradation during experiments?

Methodological Answer:

Q. How can researchers troubleshoot low yields in coupling reactions involving this compound?

Methodological Answer:

- Activation Additives : Use 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency.

- Solvent Polarity : Switch to polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.

- Stoichiometry : Ensure a 1.2–1.5 molar excess of the nucleophile (e.g., amine) to drive the reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.